![molecular formula C25H21NO3 B2962701 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 866589-62-0](/img/structure/B2962701.png)
3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a chemical compound with a complex structure. It is a member of the quinolone family, which has been extensively studied for its biological activities. This compound has gained attention due to its potential applications in the field of medicinal chemistry. The synthesis method of this compound, its mechanism of action, and its physiological effects have been extensively studied to explore its potential as a drug candidate.
作用機序
The mechanism of action of 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammation process. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammation process. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has been shown to have a low toxicity profile and has not exhibited any significant adverse effects in preclinical studies.
実験室実験の利点と制限
The advantages of using 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one in lab experiments include its high potency, low toxicity, and broad-spectrum activity against various strains of bacteria. The compound can be easily synthesized in a few steps and has been found to be stable under various conditions. However, the limitations of using this compound include its high cost of synthesis and limited availability.
将来の方向性
The potential applications of 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one in the field of medicinal chemistry are vast. Future research could focus on the optimization of the synthesis method to reduce the cost of production. The compound could also be modified to improve its solubility and bioavailability. Further studies could also explore the potential of this compound as a drug candidate for other diseases, such as tuberculosis and Alzheimer's disease. The compound could also be studied for its potential as a diagnostic tool for cancer.
合成法
The synthesis of 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves the condensation of 2-methoxybenzylamine with 3-benzoylacrylic acid in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to yield the desired compound. The synthesis method has been optimized to obtain high yields of the compound.
科学的研究の応用
The potential applications of 3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one in the field of medicinal chemistry have been extensively studied. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as an anti-tuberculosis agent. The compound has been found to be effective against several strains of bacteria and has shown promising results in preclinical studies.
特性
IUPAC Name |
3-benzoyl-1-[(2-methoxyphenyl)methyl]-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17-12-13-22-20(14-17)25(28)21(24(27)18-8-4-3-5-9-18)16-26(22)15-19-10-6-7-11-23(19)29-2/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFEDIQPXPFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

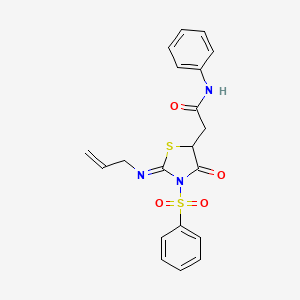

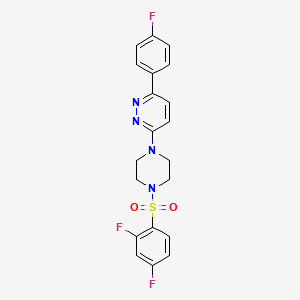
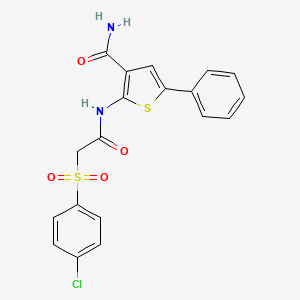

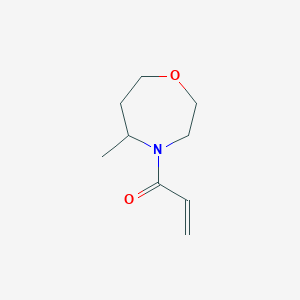

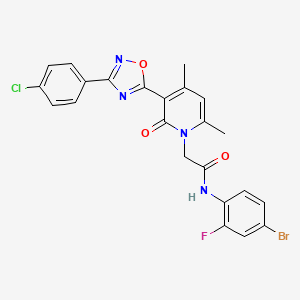
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)
![5-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2962635.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962637.png)
![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)
![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)
